1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,5-d]pyrimidin core, which is a heterocyclic aromatic structure, and is substituted with a benzyl group and a methoxybenzenesulfonyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo[4,5-d]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor. The benzyl group is then introduced through a nucleophilic substitution reaction, and the methoxybenzenesulfonyl group is added via a sulfonylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other triazolo[4,5-d]pyrimidin derivatives and related compounds. Similar compounds might include other benzyl-substituted triazolopyrimidines or piperazine derivatives with different substituents.
Properties
IUPAC Name |
3-benzyl-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-32-18-7-9-19(10-8-18)33(30,31)28-13-11-27(12-14-28)21-20-22(24-16-23-21)29(26-25-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWMJHKDZAVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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